molecular formula C24H18Br2N2O4S2 B2984810 5-BROMO-N-[4'-(5-BROMOTHIOPHENE-2-AMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 391224-11-6

5-BROMO-N-[4'-(5-BROMOTHIOPHENE-2-AMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2984810
CAS No.: 391224-11-6
M. Wt: 622.35
InChI Key: KUNQXDZJGLNEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features multiple functional groups, including bromine atoms, thiophene rings, and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 5-bromothiophene-2-carboxaldehyde, which can be synthesized by reacting 2-thiophenecarboxaldehyde with bromine in a suitable solvent like chloroform or dimethyl sulfoxide at low temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove bromine atoms or reduce carbonyl groups.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of bromine atoms.

Scientific Research Applications

5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[4’-(5-BROMOTHIOPHENE-2-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of multiple functional groups and complex structure, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2N2O4S2/c1-31-17-11-13(3-5-15(17)27-23(29)19-7-9-21(25)33-19)14-4-6-16(18(12-14)32-2)28-24(30)20-8-10-22(26)34-20/h3-12H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNQXDZJGLNEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)Br)OC)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.